4,6-二氯-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

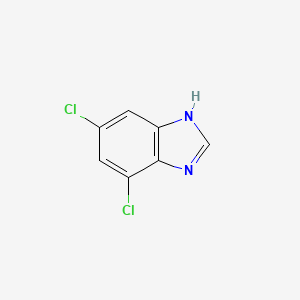

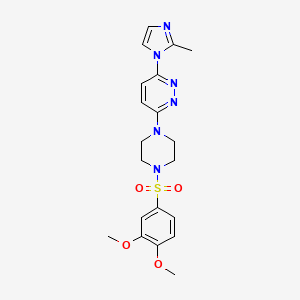

4,6-Dichloro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that is commonly used in organic synthesis and pharmaceutical research . It is a white to off-white solid that is soluble in organic solvents . It has been studied for its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent .

Synthesis Analysis

Benzimidazole derivatives are synthesized by a variety of methods . One such method involves the use of 5,6-dichloro-2-phenyl-1H-benzimidazole as a starting material . The synthesis of benzimidazole derivatives is an active area of research, with recent advances focusing on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

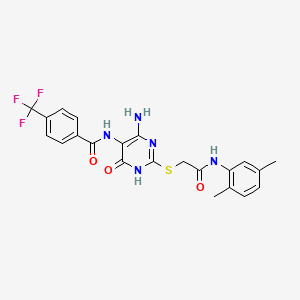

The molecular formula of 4,6-dichloro-1H-benzimidazole is C7H5Cl3N2 . It is a bicyclic molecule composed of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis

4,6-Dichloro-1H-benzimidazole is a white to off-white solid that is soluble in organic solvents . Its average mass is 223.487 Da and its monoisotopic mass is 221.951828 Da .科学研究应用

药物化学

苯并咪唑是4,6-二氯-1H-苯并咪唑的核心结构,它是许多具有生物活性的杂环化合物的一部分,由于其多种生物学和临床应用,这些化合物引起了广泛的兴趣 . 苯并咪唑衍生物是天然存在的核苷酸的结构异构体,这使得它们能够很容易地与生物系统中的生物聚合物相互作用 .

抗癌活性

苯并咪唑衍生物已被筛选用于其各种生物活性,包括抗癌活性 . 它们在抑制癌细胞生长方面显示出希望。

抗病毒和抗HIV活性

苯并咪唑衍生物也被发现具有抗病毒和抗HIV活性 . 它们可以抑制病毒的复制,使其成为抗病毒药物的潜在候选药物。

驱虫和抗原生动物活性

苯并咪唑衍生物已被发现具有驱虫和抗原生动物活性 . 它们可以抑制寄生虫的生长,使其成为抗寄生虫药物的潜在候选药物。

脲酶抑制剂

一系列新型苯并咪唑衍生物已被合成作为有效的脲酶抑制剂 . 脲酶是一种催化尿素水解为二氧化碳和氨的酶。抑制这种酶可以有利于治疗某些疾病。

抗过敏活性

苯并咪唑衍生物已被发现具有抗过敏活性 . 它们可以抑制组胺的释放,组胺是一种由细胞在损伤反应以及过敏和炎症反应中释放的化合物。

抗氧化剂和抗糖尿病活性

苯并咪唑衍生物已被发现具有抗氧化剂和抗糖尿病活性 . 它们可以中和自由基并调节血糖水平。

未来方向

Benzimidazole and its derivatives, including 4,6-dichloro-1H-benzimidazole, are attracting increasing interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .

作用机制

Target of Action

4,6-Dichloro-1H-Benzimidazole, like other benzimidazole derivatives, has been found to interact with several biological targets. These include urease enzymes and Bcl-2 proteins , which play crucial roles in various biological processes.

Urease enzymes are involved in the hydrolysis of urea into ammonia and carbon dioxide, a critical process in nitrogen metabolism in organisms. On the other hand, Bcl-2 proteins are key regulators of apoptosis, the programmed cell death process, and are often overexpressed in cancer cells .

Mode of Action

The interaction of 4,6-dichloro-1H-benzimidazole with its targets leads to significant changes in their function. As a urease inhibitor, it prevents the normal functioning of the enzyme, thereby disrupting nitrogen metabolism . When interacting with Bcl-2 proteins, it acts as an inhibitor, promoting apoptosis and potentially leading to the death of cancer cells .

Biochemical Pathways

The inhibition of urease enzymes disrupts the urea cycle, a critical biochemical pathway for nitrogen disposal. This can lead to an accumulation of urea and a decrease in the production of ammonia .

In the case of Bcl-2 proteins, their inhibition can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human hepatic microsomes .

Result of Action

The inhibition of urease enzymes by 4,6-dichloro-1H-benzimidazole can potentially disrupt the growth and survival of organisms that rely on these enzymes for nitrogen metabolism .

Its action on Bcl-2 proteins can lead to the induction of apoptosis in cancer cells, potentially inhibiting tumor growth and proliferation .

生化分析

Biochemical Properties

4,6-Dichloro-1H-benzimidazole interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit strong urease inhibition activity, suggesting its potential role in biochemical reactions involving this enzyme

Cellular Effects

The cellular effects of 4,6-Dichloro-1H-benzimidazole are largely dependent on its interactions with various biomolecules. It has been found to exhibit cytotoxicity against certain cell lines , indicating its potential impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4,6-Dichloro-1H-benzimidazole is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being explored.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-1H-benzimidazole can vary with different dosages in animal models. Some studies have shown tumor growth inhibition in mice implanted with human carcinoma at certain dosages

属性

IUPAC Name |

4,6-dichloro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXODJLJFIYQDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2466170.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2466175.png)

![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)